4'-(叔丁氧羰基氨基)-联苯-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

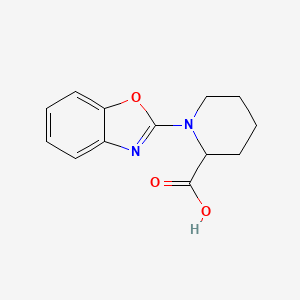

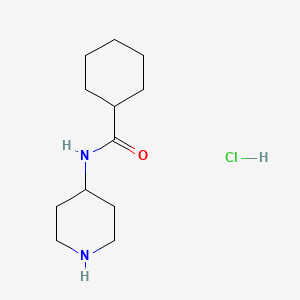

4'-(Boc-amino)-biphenyl-4-carboxylic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of peptides and peptidomimetics. The presence of the Boc (tert-butyloxycarbonyl) group suggests that it is used as a protected form of an amino acid, which is a common strategy in peptide synthesis to prevent unwanted side reactions .

Synthesis Analysis

The synthesis of related biphenyl carboxylic acids has been described in the literature. For instance, substituted biphenyl-4-carboxylic acids have been synthesized through various methods, which could potentially be adapted for the synthesis of 4'-(Boc-amino)-biphenyl-4-carboxylic acid . Additionally, a method for preparing Boc-aminoacyloxymethyl phenylacetic acids has been reported, which involves esterification, Collins oxidation, and oxidation with sodium chlorite, achieving overall yields between 58 to 69% . This method could potentially be modified for the synthesis of 4'-(Boc-amino)-biphenyl-4-carboxylic acid by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of biphenyl-based amino acids has been studied to understand their potential to nucleate beta-sheet structures in peptides. The design of these molecules, such as 3'-(aminoethyl)-2-biphenylpropionic acid and 2-amino-3'-biphenylcarboxylic acid, allows them to form intramolecular hydrogen bonds, which is crucial for stabilizing certain secondary structures in peptides . The molecular structure of 4'-(Boc-amino)-biphenyl-4-carboxylic acid would likely exhibit similar characteristics conducive to peptide structuring.

Chemical Reactions Analysis

The Boc group in 4'-(Boc-amino)-biphenyl-4-carboxylic acid is a protective group that can be removed under acidic conditions, allowing the amino group to participate in subsequent chemical reactions, such as peptide bond formation. The biphenyl moiety could also influence the reactivity and the physical properties of the compound. For example, the ortho-substituent on phenylboronic acid has been shown to play a key role in catalyzing dehydrative condensation between carboxylic acids and amines, which is a reaction relevant to peptide bond formation .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4'-(Boc-amino)-biphenyl-4-carboxylic acid are not detailed in the provided papers, the properties of similar biphenyl-based amino acids have been investigated. These studies include the examination of their hydrogen bonding capabilities, which is an important factor in determining solubility, melting point, and other physical properties . The presence of the Boc group would also affect the compound's solubility and stability, making it more resistant to certain chemical conditions until deprotection is desired .

科学研究应用

分子棒的纳米级氨基酸

非天然氨基酸 Abc2K(4'-氨基-[1,1'-联苯]-4-羧酸 (Abc) 的水溶性变体)已被用作纳米长度的构建模块,用于创建水溶性分子棒。这些棒具有出色的尺寸,可以制成长达十纳米的长度 (Gothard、Rao 和 Nowick,2007)。

假肽合成的构建模块

4-氨基-3-(氨甲基)苯甲酸 (AmAbz) 是一种新型非天然氨基酸,在假肽合成中显示出潜力。它允许与不同的保护基团选择性反应,促进肽键形成和肽链延伸 (Pascal、Sola、Labéguère 和 Jouin,2000)。

肽模拟物和生物活性化合物的合成

5-氨基-1,2,3-三唑-4-羧酸(一种与 4'-(叔丁氧羰基氨基)-联苯-4-羧酸相关的分子)用于合成基于三唑支架的肽模拟物和生物活性化合物。这包括作为 HSP90 抑制剂的活性化合物 (Ferrini 等人,2015)。

肽合成方法的改进

肽合成方法的进步,包括使用氨基酸的受保护衍生物(如 4'-(叔丁氧羰基氨基)-联苯-4-羧酸),非常显着。这些改进提供了更好的产率和合成简便性 (Johnson,1970)。

肽设计中的构象锁定

双环[3.2.0]庚烷用作肽中构象锁定的核心结构,包括 N-叔丁氧羰基保护的衍生物,这是一个 4'-(叔丁氧羰基氨基)-联苯-4-羧酸衍生物如何有助于创新肽设计的例子 (Vorberg、Trapp、Carreira 和 Müller,2017)。

安全和危害

未来方向

属性

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYIQVSAEHFQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627667 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Boc-amino)-biphenyl-4-carboxylic acid | |

CAS RN |

222986-59-6 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)